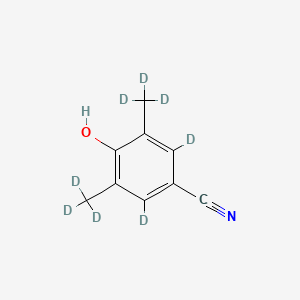
N-Methyl-2-piperidinemethanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-piperidinemethanol-d5 is a deuterated compound with the molecular formula C7H10D5NO and a molecular weight of 134.23 g/mol . This compound is a stable isotope-labeled analog of N-Methyl-2-piperidinemethanol, where five hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in the fields of chemistry and biology, for studying metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium atoms. The final product is typically purified through distillation or chromatography to achieve the desired level of deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methyl-2-piperidinemethanone-d5.
Reduction: It can be reduced to form N-Methyl-2-piperidinemethane-d5.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide, usually conducted under reflux conditions.
Major Products Formed
Oxidation: N-Methyl-2-piperidinemethanone-d5
Reduction: N-Methyl-2-piperidinemethane-d5
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-piperidinemethanol-d5 is widely used in scientific research for:
Metabolic Studies: As a stable isotope-labeled compound, it is used to trace metabolic pathways in vivo.
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference standard for chemical identification and structural analysis.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly for studying drug metabolism and pharmacokinetics.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of N-Methyl-2-piperidinemethanol-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-piperidinemethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Methyl-2-piperidinemethanone-d5: A deuterated oxidation product of N-Methyl-2-piperidinemethanol-d5.
N-Methyl-2-piperidinemethane-d5: A deuterated reduction product of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies and NMR spectroscopy, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1794971-17-7 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
134.234 |
IUPAC-Name |
dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2 |
InChI-Schlüssel |
HXXJMMLIEYAFOZ-YRYIGFSMSA-N |
SMILES |
CN1CCCCC1CO |
Synonyme |
(1-Methyl-2-piperidyl)methanol-d5; (1-Methylpiperidin-2-yl)methanol-d5; (±)-2-Hydroxymethyl-1-methylpiperidine-d5; 1-Methyl-2-piperidinemethanol-d5; 2-Hydroxymethyl-1-methylpiperidine-d5; 2-Hydroxymethyl-N-methylpiperidine-d5; NSC 45464-d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)


![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)




